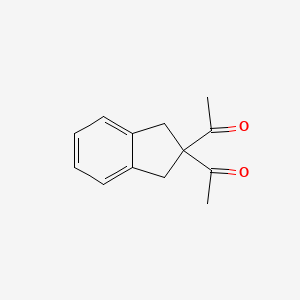
2,2-Diacetylindan
Overview
Description
2,2-Diacetylindan is an organic compound with the molecular formula C13H14O2 . It is categorized under the main product category . The IUPAC name for this compound is 1-(2-acetyl-1,3-dihydroinden-2-yl)ethanone .
Molecular Structure Analysis
The molecular structure of 2,2-Diacetylindan consists of a central indan ring with acetyl groups attached at the 2-position on both sides . The InChI key for this compound is JFHYFJPAWPUMKE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,2-Diacetylindan has a molecular weight of 202.25 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Synthesis and Structural Importance
- 1,2-Diacetals, closely related to 2,2-Diacetylindan, are used extensively in natural product assembly due to their rigid structural motifs. They serve in selective protection of 1,2-diols or alpha-hydroxy acids, enantiotopic recognition, desymmetrization methods, and as building blocks and templating components in oligosaccharide synthesis. Their stability and favorable NMR parameters make them preferred over five-ring acetonides, especially in asymmetric reaction processes (Ley & Polara, 2007).
Magnetic Resonance Imaging (MRI) Advancements
- 2,3-carbon-13–labeled diacetyl was used in research to improve the sensitivity of MRI. The study explored the use of singlet states between strongly coupled spins in molecules to store and retrieve population in very-long-lived disconnected eigenstates, addressing the limitations of sensitivity in magnetic resonance imaging of organic molecules (Warren et al., 2009).
Applications in Synthetic Chemistry
- The 1,2-diamine motif, which is structurally similar to components of 2,2-Diacetylindan, is prevalent in natural products with biological activity and pharmaceutical agents. Such compounds are targets for synthetic chemists due to their role as control elements in asymmetric synthesis and catalysis. Metal-catalyzed diamination reactions have been advancing, potentially impacting the construction of drug molecules and natural products significantly (Cardona & Goti, 2009).
Improving Analytical Methods
- Studies have been conducted to correct diacetyl concentrations from air samples, particularly those collected with NIOSH Method 2557. Diacetyl has been associated with bronchiolitis obliterans in industrial settings, making accurate measurement crucial for worker safety. The development of a mathematical correction procedure to estimate workplace diacetyl concentration more accurately represents a significant advancement in this area (Cox‐Ganser et al., 2011).
Molecular Structural Analysis
- 2,3-Butanedione (diacetyl), a compound closely related to 2,2-Diacetylindan, has been studied using matrix-isolation and low-temperature solid-state FT-IR spectroscopy. The research provides insights into the molecular structure and properties, particularly focusing on the compound's existence in different phases and its implications for spectroscopic analysis (Gómez-Zavaglia & Fausto, 2003).
Biotechnological Production
- Diacetyl, structurally similar to 2,2-Diacetylindan, has been the focus of studies aiming at its biotechnological production due to its extensive use as a food ingredient. By engineering the 2,3-butanediol biosynthetic pathway in Enterobacter cloacae, researchers have developed methods to enhance diacetyl production, showcasing the potential of biotechnological methods in producing such compounds (Zhang et al., 2015).
properties
IUPAC Name |
1-(2-acetyl-1,3-dihydroinden-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-9(14)13(10(2)15)7-11-5-3-4-6-12(11)8-13/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHYFJPAWPUMKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC2=CC=CC=C2C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452576 | |
| Record name | 1,1'-(2,3-Dihydro-1H-indene-2,2-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diacetylindan | |
CAS RN |
58920-75-5 | |
| Record name | 1,1'-(2,3-Dihydro-1H-indene-2,2-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



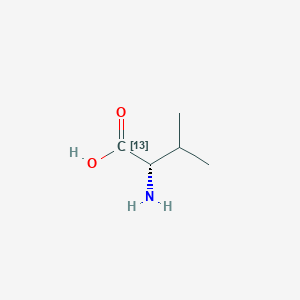
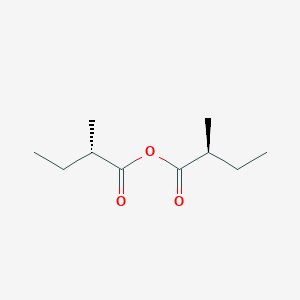

![4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B1600009.png)
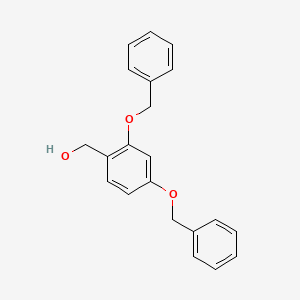
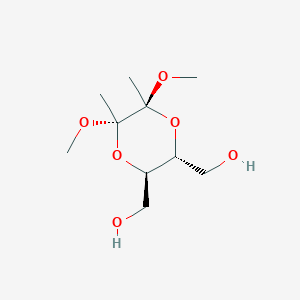
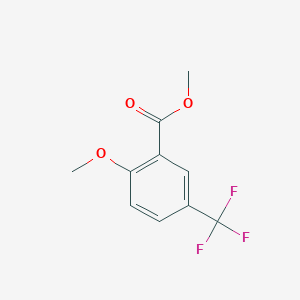
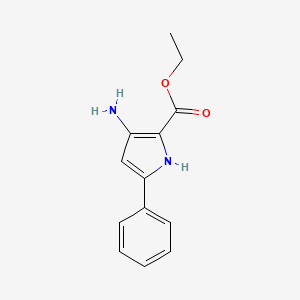
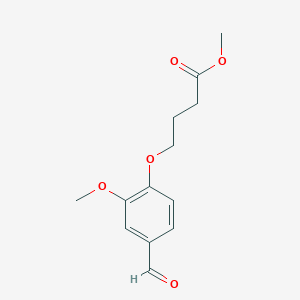
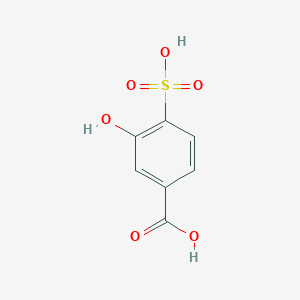
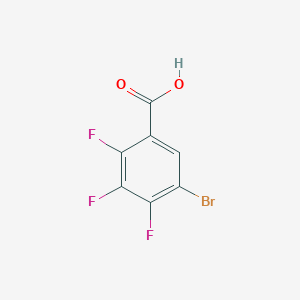
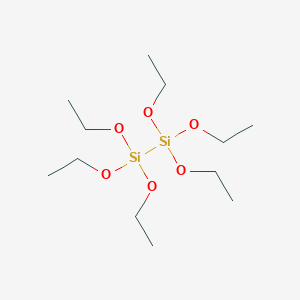
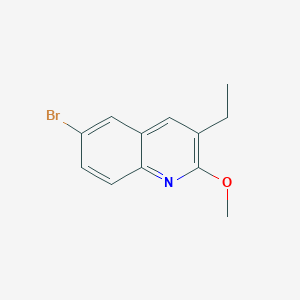
![(5aS,10bR)-5a,10b-Dihydro-2-(2,3,4,5,6-pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium Tetrafluoroborate](/img/structure/B1600026.png)